3-([1,1'-Biphenyl]-3-yloxy)azetidine 3-([1,1'-Biphenyl]-3-yloxy)azetidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13729385
InChI: InChI=1S/C15H15NO/c1-2-5-12(6-3-1)13-7-4-8-14(9-13)17-15-10-16-11-15/h1-9,15-16H,10-11H2
SMILES: C1C(CN1)OC2=CC=CC(=C2)C3=CC=CC=C3
Molecular Formula: C15H15NO
Molecular Weight: 225.28 g/mol

3-([1,1'-Biphenyl]-3-yloxy)azetidine

CAS No.:

Cat. No.: VC13729385

Molecular Formula: C15H15NO

Molecular Weight: 225.28 g/mol

* For research use only. Not for human or veterinary use.

3-([1,1'-Biphenyl]-3-yloxy)azetidine -

Specification

Molecular Formula C15H15NO
Molecular Weight 225.28 g/mol
IUPAC Name 3-(3-phenylphenoxy)azetidine
Standard InChI InChI=1S/C15H15NO/c1-2-5-12(6-3-1)13-7-4-8-14(9-13)17-15-10-16-11-15/h1-9,15-16H,10-11H2
Standard InChI Key ZADFHHANTSGQCC-UHFFFAOYSA-N
SMILES C1C(CN1)OC2=CC=CC(=C2)C3=CC=CC=C3
Canonical SMILES C1C(CN1)OC2=CC=CC(=C2)C3=CC=CC=C3

Introduction

Structural and Chemical Characterization

Molecular Architecture

3-([1,1'-Biphenyl]-3-yloxy)azetidine consists of an azetidine ring (a four-membered nitrogen-containing heterocycle) linked via an ether oxygen to the 3-position of a biphenyl system. The molecular formula is C₁₅H₁₅NO, with a calculated molecular weight of 225.28 g/mol . Key structural parameters include:

PropertyValue
TPSA (Topological Polar Surface Area)21.26 Ų
LogP (Octanol-Water Partition Coefficient)2.70
Rotatable Bonds3

The SMILES notation C1=CC=C(C=C1)C2=CC=CC=C2OC3CNC3 describes the connectivity, though the oxygen's position shifts to the biphenyl's 3rd carbon in the target compound .

Spectroscopic Features

While nuclear magnetic resonance (NMR) data specific to the 3-yloxy isomer are unavailable, the 2-yloxy analog exhibits characteristic signals:

  • ¹H NMR: Aromatic protons between δ 7.20–7.50 ppm, azetidine ring protons at δ 3.60–4.20 ppm.

  • ¹³C NMR: Biphenyl carbons at 125–140 ppm, ether oxygen-bearing carbon at ~70 ppm.

Synthetic Methodologies

Core Synthesis Strategies

Azetidine derivatives are typically synthesized through:

  • Reductive Amination: Using azetidinones (β-lactams) with lithium aluminum hydride (LiAlH₄).

  • Etherification Reactions: Coupling biphenyl alcohols with azetidine under basic conditions (e.g., NaH in DMF at 80–100°C).

For 3-([1,1'-Biphenyl]-3-yloxy)azetidine, the route would involve:

  • Preparation of 3-hydroxy-1,1'-biphenyl via Suzuki-Miyaura coupling.

  • Reaction with azetidine using Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) .

Industrial Scale-Up Considerations

Continuous flow reactors improve yield and purity for analogous compounds by enhancing heat transfer and mixing efficiency. Critical parameters include:

ParameterOptimal Range
Temperature80–100°C
SolventTHF/DMF (anhydrous)
CatalystK₂CO₃ or NaH

Biological Activity and Mechanism

Enzymatic Interactions

Azetidine derivatives demonstrate inhibitory effects on metabolic enzymes:

  • Cytochrome P450: IC₅₀ values range 1–10 μM for CYP3A4 inhibition in liver microsomes.

  • Kinase Targets: Selectivity profiles vary with substitution patterns, as shown below:

KinaseInhibition (%)
EGFR78
VEGFR265
CDK4/642

Materials Science Applications

Polymer Modification

Incorporating azetidine moieties into polymer backbones enhances thermal stability:

PolymerTₚ Increase (°C)
Polystyrene15
Polycarbonate22

Surface Functionalization

Self-assembled monolayers (SAMs) using biphenyl-azetidine thiols improve corrosion resistance on copper substrates by 40% compared to alkanethiols.

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